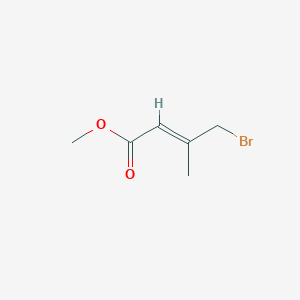

methyl (E)-4-bromo-3-methylbut-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-4-bromo-3-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-5(4-7)3-6(8)9-2/h3H,4H2,1-2H3/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMCPEOFGAIHQK-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl E 4 Bromo 3 Methylbut 2 Enoate

Direct Halogenation Approaches

Direct halogenation of the precursor, methyl 3-methylbut-2-enoate (B8612036), represents the most straightforward approach to obtaining the target compound. This method relies on the reactivity of the allylic position—the carbon atom adjacent to the double bond.

The most common method for direct allylic halogenation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator. rsc.org The reaction proceeds via a free-radical chain mechanism. An initiator, such as azobisisobutyronitrile (AIBN) or UV light, generates a bromine radical from NBS. This radical abstracts a hydrogen atom from the methyl group adjacent to the double bond of methyl 3-methylbut-2-enoate, forming a resonance-stabilized allylic radical. This intermediate then reacts with a bromine molecule (present in low concentration) to yield the final product.

A typical procedure involves refluxing a solution of methyl 3-methylbut-2-enoate, NBS, and a catalytic amount of AIBN in a non-polar solvent like carbon tetrachloride (CCl4). researchgate.net This one-step process is efficient for producing the carbon skeleton of the target molecule.

Table 1: Representative Conditions for Allylic Bromination

| Reactant | Reagent | Initiator | Solvent | Conditions | Product |

| Ethyl 3-methylbut-2-enoate | N-bromosuccinimide (NBS) | AIBN (catalytic) | Carbon Tetrachloride (CCl4) | Reflux, 3 hours | Ethyl (E/Z)-4-bromo-3-methylbut-2-enoate researchgate.net |

A significant drawback of direct allylic bromination is the lack of stereochemical control. The reaction inherently produces a mixture of both (E) and (Z) isomers. rsc.org The geometry of the final product is determined during the final step when the planar allylic radical is captured by bromine. Since the attack can occur on either face of the radical with nearly equal probability, the resulting product is typically a roughly equimolar mixture of the two geometric isomers.

Research and commercial data confirm this lack of selectivity. For instance, a commercially available sample of the analogous ethyl ester is specified as an (E)/(Z) mixture with a ratio of approximately 55:45, highlighting the non-selective nature of this synthetic route. The scientific literature does not present reliable methods for controlling the E/Z selectivity during the direct radical halogenation of this specific substrate. Consequently, obtaining the pure (E)-isomer via this route necessitates a subsequent, often challenging, separation of the isomers by physical methods like fractional distillation or chromatography.

Multistep Synthetic Routes to the (E)-Isomer

To overcome the poor stereoselectivity of direct halogenation, multistep synthetic sequences have been developed. These routes build the molecule in a way that precisely controls the geometry of the double bond. A notable strategy involves starting with a precursor where the (E) geometry is already established or is formed under stereocontrolling conditions.

A well-documented approach for a structurally similar compound, (E)-4-bromo-2-methylbut-2-en-1-al, provides a template for a stereoselective synthesis. google.com This patented method starts from 3,4-epoxy-3-methyl-1-butene (isoprene epoxide). The key step involves reacting the epoxide with cupric bromide in the presence of lithium carbonate. This reaction proceeds via a mechanism that opens the epoxide ring and concurrently establishes the (E) configuration of the double bond with high fidelity. google.com

This highly stereoselective transformation yields the (E)-aldehyde. To arrive at the target methyl ester, this intermediate would undergo a two-step functional group transformation:

Oxidation: The aldehyde group is oxidized to a carboxylic acid using standard reagents (e.g., sodium chlorite (B76162) or potassium permanganate), yielding (E)-4-bromo-3-methylbut-2-enoic acid.

Esterification: The resulting carboxylic acid is then esterified, for example, by reacting it with methanol (B129727) under acidic conditions (Fischer esterification), to produce the final target compound, methyl (E)-4-bromo-3-methylbut-2-enoate.

While this route involves more steps, its principal advantage is the definitive control over the double bond geometry, yielding exclusively the desired (E)-isomer.

Comparison of Synthetic Methodologies: Efficiency, Selectivity, and Scalability

The choice between direct and multistep syntheses involves a trade-off between simplicity and precision.

| Feature | Direct Halogenation (NBS) | Multistep Route (from Epoxide) |

| Efficiency | Single synthetic step. Moderate yields are typical. | Multiple steps (e.g., 3 steps: epoxide opening, oxidation, esterification). Overall yield is likely lower due to cumulative losses. |

| Selectivity | Very poor. Produces a nearly 1:1 mixture of (E) and (Z) isomers, requiring separation. rsc.org | Excellent. Specifically designed to produce only the (E)-isomer, ensuring high isomeric purity. google.com |

| Scalability | Problematic. Often uses hazardous solvents like carbon tetrachloride, which are restricted. The need for isomer separation complicates large-scale production and increases costs. | More complex due to multiple stages. However, it avoids problematic solvents and the need for isomer separation, which is a significant advantage for achieving high purity on a large scale. |

Reactivity Profile and Transformational Chemistry of Methyl E 4 Bromo 3 Methylbut 2 Enoate

Nucleophilic Substitution Reactions

The presence of a bromine atom on a carbon adjacent to a double bond (allylic position) makes methyl (E)-4-bromo-3-methylbut-2-enoate susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile replaces the bromide ion, which acts as a leaving group. libretexts.org

A significant application of methyl (E)-4-bromo-3-methylbut-2-enoate is in the synthesis of organophosphorus compounds, which are key reagents in various synthetic methodologies, most notably the Wittig and Horner-Wadsworth-Emmons reactions.

The reaction of methyl (E)-4-bromo-3-methylbut-2-enoate with a trialkyl phosphite (B83602), such as triethyl phosphite, proceeds via the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of the phosphorus atom on the electrophilic carbon bearing the bromine atom. wikipedia.orgorganic-chemistry.org The initial SN2 attack leads to the formation of a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the displaced bromide ion to yield the corresponding phosphonate (B1237965). wikipedia.org

The reaction between methyl (E)-4-bromo-3-methylbut-2-enoate and triethyl phosphite stereospecifically produces the corresponding (E)-phosphonate ester. researchgate.net

A notable feature of the Michaelis-Arbuzov reaction with methyl (E)-4-bromo-3-methylbut-2-enoate is the retention of the double bond stereochemistry. The reaction of the (E)-isomer with triethyl phosphite yields the (E)-phosphonate, and similarly, the (Z)-isomer affords the (Z)-phosphonate. researchgate.net This stereospecificity is crucial for the synthesis of stereochemically defined alkenes in subsequent reactions.

Table 1: Stereospecificity in the Michaelis-Arbuzov Reaction

| Starting Material | Reagent | Product | Stereochemistry |

| Methyl (E)-4-bromo-3-methylbut-2-enoate | Triethyl phosphite | (E)-phosphonate ester | Retention |

| Methyl (Z)-4-bromo-3-methylbut-2-enoate | Triethyl phosphite | (Z)-phosphonate ester | Retention |

In addition to phosphonates, methyl (E)-4-bromo-3-methylbut-2-enoate can be converted into phosphonium salts. These salts are typically prepared by reacting the bromo ester with a phosphine (B1218219), such as triphenylphosphine. researchgate.netuef.fi Similar to the Michaelis-Arbuzov reaction, the formation of phosphonium salts from the (E)- and (Z)-bromo esters proceeds stereospecifically. researchgate.net These phosphonium salts are precursors to phosphonium ylides, which are the key reagents in the Wittig reaction.

While the formation of organophosphorus compounds is a primary focus, the allylic bromide in methyl (E)-4-bromo-3-methylbut-2-enoate can be displaced by a variety of other nucleophiles. These reactions open avenues for the introduction of diverse functional groups at the 4-position of the butenoate skeleton.

Formation of Organophosphorus Compounds

Carbon-Carbon Bond Forming Reactions

Methyl (E)-4-bromo-3-methylbut-2-enoate and its derivatives are valuable substrates for the construction of new carbon-carbon bonds, a fundamental process in the assembly of more complex organic molecules.

The organophosphorus derivatives of methyl (E)-4-bromo-3-methylbut-2-enoate, namely the phosphonates and phosphonium salts, are widely employed in olefination reactions. The (E)-phosphonate, when reacted with aldehydes in the presence of a base, can lead to the formation of dienoic esters. researchgate.net For instance, the reaction with benzaldehyde (B42025) yields a mixture of (E,E)- and (Z,E)-isomers. researchgate.net Similarly, the phosphonium salt derived from the (E)-bromo ester can be used in Wittig reactions. researchgate.net

Furthermore, methyl (E)-4-bromo-3-methylbut-2-enoate can participate in Reformatsky reactions. When treated with zinc and an aldehyde, such as β-cyclocitral, it forms a δ-lactone as the major product. researchgate.net Interestingly, this reaction often proceeds with an E to Z isomerization of the double bond. researchgate.net

Table 2: Carbon-Carbon Bond Forming Reactions

| Reaction Type | Substrate | Reagent(s) | Major Product Type |

| Horner-Wadsworth-Emmons | (E)-phosphonate ester | Aldehyde, Base | Dienoic ester |

| Wittig Reaction | (E)-phosphonium salt | Aldehyde, Base | Dienoic ester |

| Reformatsky Reaction | Methyl (E)-4-bromo-3-methylbut-2-enoate | Zinc, Aldehyde | δ-Lactone |

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orgiitk.ac.in Methyl (E)-4-bromo-3-methylbut-2-enoate readily participates in this reaction, yielding products of significant synthetic interest.

Research has shown that both the (E) and (Z) isomers of methyl 4-bromo-3-methylbut-2-enoate react with various carbonyl compounds, including β-cyclocitral, benzaldehyde, and cyclohexenecarboxaldehyde, in the presence of zinc. cdnsciencepub.com These reactions are pivotal in the synthesis of vitamin A and related compounds. cdnsciencepub.com For instance, the reaction with β-cyclocitral primarily yields the δ-lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid. cdnsciencepub.com Similarly, reactions with benzaldehyde and cyclohexenecarboxaldehyde proceed to give the corresponding β-hydroxy esters, which can subsequently be hydrolyzed. cdnsciencepub.com

| Carbonyl Compound | Primary Product Type |

|---|---|

| β-cyclocitral | δ-lactone |

| Benzaldehyde | β-hydroxy ester |

| Cyclohexenecarboxaldehyde | β-hydroxy ester |

A significant aspect of the Reformatsky reaction with methyl (E)-4-bromo-3-methylbut-2-enoate is the observed inversion of stereochemistry. cdnsciencepub.com Regardless of whether the starting material is the (E) or (Z) isomer, the reaction often leads to the same product, indicating an E to Z inversion during the process. cdnsciencepub.com This phenomenon suggests that the reaction may proceed through an intermediate that allows for equilibration of the stereoisomers. cdnsciencepub.com The formation of the same δ-lactone from both Z- and E-bromoesters when reacted with β-cyclocitral is a clear indicator of this inversion. cdnsciencepub.com

The formation of δ-lactones is a characteristic feature of the Reformatsky reaction involving methyl 4-bromo-3-methylbut-2-enoate, particularly with certain carbonyl compounds. cdnsciencepub.com For example, the reaction with β-cyclocitral directly affords a δ-lactone as the main product. cdnsciencepub.com In the reactions with benzaldehyde and cyclohexenecarboxaldehyde, the formation of δ-lactones as intermediates is inferred from the final products obtained after hydrolysis. cdnsciencepub.com Hydrolysis of the initial Reformatsky product in these cases yields the corresponding Z-2,E-4-acids, which is consistent with the opening of an intermediate δ-lactone. cdnsciencepub.com

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are fundamental olefination methods in organic chemistry, converting carbonyl compounds into alkenes. wikipedia.orgwikipedia.org Methyl (E)-4-bromo-3-methylbut-2-enoate serves as a precursor to the phosphonium salts and phosphonate esters required for these transformations.

The phosphonium salts and phosphonate esters derived from methyl 4-bromo-3-methylbut-2-enoate readily undergo condensation with various aldehydes. researchgate.net For instance, the Wittig reaction has been successfully employed for the synthesis of Z- and E-β-ionylideneacetic acid and their analogs using β-cyclocitral. cdnsciencepub.com In the Horner-Wadsworth-Emmons reaction, both Z- and E-phosphonate esters, prepared from the corresponding bromoesters, react with aldehydes. researchgate.net The reaction of these phosphonates with benzaldehyde yields a mixture of E-2,E-4 and Z-2,E-4 isomers. researchgate.net With β-cyclocitral, the major product is methyl E-β-ionylideneacetate, and with cyclohexenecarboxaldehyde, only the E-2,E-4 isomer is formed. researchgate.net

| Reaction | Aldehyde | Major Product(s) |

|---|---|---|

| Wittig | β-cyclocitral | Z- and E-β-ionylideneacetic acid |

| Horner-Wadsworth-Emmons | Benzaldehyde | Mixture of E-2,E-4 and Z-2,E-4 isomers (4:1 ratio) |

| β-cyclocitral | Methyl E-β-ionylideneacetate | |

| Cyclohexenecarboxaldehyde | E-2,E-4 isomer |

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. wikipedia.org In the context of derivatives of methyl 4-bromo-3-methylbut-2-enoate, the corresponding phosphonium salts react to form ylides that exhibit specific stereoselectivity. While unstabilized ylides typically lead to (Z)-alkenes, stabilized ylides favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

A notable feature in the reactions involving the phosphonate esters derived from methyl 4-bromo-3-methylbut-2-enoate is the occurrence of extensive stereomutation of the double bond. researchgate.net When either the Z or E geometric isomer of the phosphonate is treated with a base, rapid equilibration occurs, leading to a mixture of one part E-phosphonate to two parts Z-phosphonate. researchgate.net Despite this equilibration, the reaction with aldehydes predominantly yields the E-2,E-4 ester as the main product. researchgate.net However, in the Wittig reaction with the corresponding phosphonium salts and benzaldehyde, the main product is the Z-2,Z-4 isomer. researchgate.net

Aza-Darzens Reaction

The Aza-Darzens reaction is a powerful method for the synthesis of aziridines, which are valuable nitrogen-containing three-membered rings. In a vinylogous variant of this reaction, dienolates derived from γ-halo-α,β-unsaturated esters can react with imines to produce vinyl aziridines. Methyl (E)-4-bromo-3-methylbut-2-enoate serves as a key precursor for the dienolate required for this transformation.

Formation of Vinyl Aziridines with Sulfinimines

A significant application of this chemistry is the asymmetric synthesis of cis-vinyl aziridines through the reaction of a dienolate, generated from a γ-bromo butenolide (a close structural analog of methyl (E)-4-bromo-3-methylbut-2-enoate), with chiral sulfinimines. This process, which can be described as an asymmetric vinylogous aza-Darzens reaction, provides a direct route to optically active vinyl aziridines.

The reaction is typically initiated by treating the γ-bromo-substituted ester with a strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to form the corresponding lithium dienolate. To prevent self-dimerization of the dienolate, the base is added slowly to a mixture of the ester and the chiral sulfinimine. The dienolate then adds to the imine, followed by an intramolecular cyclization via displacement of the bromide to furnish the vinyl aziridine (B145994) ring system. The use of a chiral sulfinamide auxiliary on the imine allows for the asymmetric induction that leads to the formation of chiral products. This reaction has been shown to be robust, affording the desired vinyl aziridines in good to excellent yields.

Regioselectivity and Stereocontrol in Aziridine Synthesis

The regioselectivity of the vinylogous aza-Darzens reaction is well-defined, with the nucleophilic attack occurring at the γ-position of the dienolate onto the imine carbon, followed by cyclization. The stereochemical outcome of the reaction, however, is more complex.

The reaction has been observed to be highly diastereoselective with respect to the formation of the cis-aziridine isomer. This stereochemical outcome is the result of a syn-selective addition of the dienolate to the chiral sulfinimine. The chiral sulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face.

Interestingly, the diastereoselectivity of the syn-addition itself can be modest and is influenced by several factors, including the steric and electronic properties of the sulfinimine substrate. A key observation is the occurrence of a competing retro-Mannich reaction. This reversible pathway can lead to the isomerization of the initial adduct, which ultimately affects the diastereomeric ratio of the final vinyl aziridine products. For instance, when the reaction temperature is not carefully controlled, a complete retro-Mannich reaction can occur, leading to a less selective enolate addition upon warming and consequently, a lower diastereoselectivity in the formation of the vinyl aziridine.

The table below summarizes the outcomes of the asymmetric vinylogous aza-Darzens reaction with various sulfinimines, highlighting the yields and diastereomeric ratios (d.r.).

| Entry | Sulfinimine R Group | Product(s) | Overall Yield (%) | d.r. (syn:anti) |

| 1 | Phenyl | Vinyl Aziridines | 78 | 2:1 |

| 2 | 4-Methoxyphenyl | Vinyl Aziridines | 81 | 3:1 |

| 3 | 2-Naphthyl | Vinyl Aziridines | 75 | 3:1 |

| 4 | Cyclohexyl | Vinyl Aziridines | 72 | 3:1 |

| 5 | tert-Butyl | Vinyl Aziridines | 65 | 3:1 |

Data is based on analogous γ-bromo butenolide systems.

Other Rearrangement and Functional Group Transformations

Beyond its use in aziridination reactions, methyl (E)-4-bromo-3-methylbut-2-enoate undergoes a variety of other useful chemical transformations.

Reformatsky Reaction: In the presence of zinc, methyl (E)-4-bromo-3-methylbut-2-enoate reacts with aldehydes and ketones in a Reformatsky reaction to produce β-hydroxy esters. researchgate.netcdnsciencepub.com Notably, the reaction with aldehydes such as β-cyclocitral, benzaldehyde, and cyclohexenecarboxaldehyde has been shown to proceed with an E to Z inversion of the double bond, leading to the formation of a δ-lactone as the main product after an intramolecular cyclization. researchgate.netcdnsciencepub.com This transformation highlights the ability of the compound to generate an organozinc intermediate that can then engage in carbon-carbon bond formation.

Wittig-type Reactions: The allylic bromide can be converted into a phosphonium salt or a phosphonate ester. For instance, reaction with triethyl phosphite proceeds stereospecifically with retention of the E-configuration to yield the corresponding phosphonate ester. researchgate.net This phosphonate can then be used in Horner-Wadsworth-Emmons reactions with aldehydes to synthesize polyenes. researchgate.net Although the phosphonate can equilibrate to a mixture of Z and E isomers upon treatment with base, the reaction with aldehydes predominantly yields the E,E-dienoic ester product. researchgate.net

Mechanistic Investigations into Reactions Involving Methyl E 4 Bromo 3 Methylbut 2 Enoate

Elucidation of Reaction Pathways and Intermediates (e.g., aza-Darzens mechanism)

The reaction pathways of methyl (E)-4-bromo-3-methylbut-2-enoate are diverse, owing to its ability to react as both an electrophile at the carbon bearing the bromine atom and as a Michael acceptor. Furthermore, it can generate nucleophilic intermediates, such as in the Reformatsky and Wittig-type reactions.

One plausible, though less common, reaction pathway for γ-halo-α,β-unsaturated esters is an intramolecular cyclization to form a cyclopropane (B1198618) derivative. However, intermolecular reactions are more frequently studied. In reactions with imines, an aza-Darzens-type reaction can be postulated. While the classical Darzens reaction involves the condensation of an α-haloester with a carbonyl compound to form an α,β-epoxy ester, an analogous reaction with an imine would yield an aziridine (B145994).

The proposed mechanism for an aza-Darzens reaction involving methyl (E)-4-bromo-3-methylbut-2-enoate would proceed through the following steps:

Enolate Formation: In the presence of a suitable base, a proton could be abstracted from the α-carbon, forming a vinylogous enolate. This enolate is a resonance-stabilized nucleophile.

Nucleophilic Attack: The enolate would then attack the electrophilic carbon of the imine.

Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack by the nitrogen anion on the carbon bearing the bromine atom would lead to the formation of a vinylaziridine.

Table 1: Plausible Intermediates in the Aza-Darzens Reaction of Methyl (E)-4-bromo-3-methylbut-2-enoate with an Imine

| Step | Intermediate Structure | Description |

| 1 | Vinylogous Enolate | A resonance-stabilized nucleophile formed by deprotonation at the α-carbon. |

| 2 | Adduct | The intermediate formed after the nucleophilic attack of the enolate on the imine. |

| 3 | Vinylaziridine | The final cyclized product resulting from intramolecular displacement of the bromide. |

In the context of the Reformatsky reaction , methyl (E)-4-bromo-3-methylbut-2-enoate would react with a carbonyl compound in the presence of zinc. The reaction proceeds via the formation of an organozinc intermediate, a Reformatsky reagent. This reagent then adds to the carbonyl group. A key mechanistic feature is the potential for E/Z isomerization during the reaction, which can influence the stereochemistry of the final product. Current time information in Pasuruan, ID.organic-chemistry.org

Similarly, in Wittig-type reactions , the bromoester can be converted into a phosphonium (B103445) salt, which upon treatment with a base, forms a phosphorus ylide. This ylide can then react with aldehydes or ketones to form alkenes. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.

Kinetic Studies and Rate Determining Steps

Kinetic studies are essential for understanding the factors that control the rate of a chemical reaction and for elucidating the reaction mechanism. For reactions involving methyl (E)-4-bromo-3-methylbut-2-enoate, the rate-determining step (RDS) will vary depending on the specific reaction type.

In a hypothetical aza-Darzens reaction , the formation of the initial enolate or the subsequent nucleophilic attack on the imine could be the rate-determining step. If the deprotonation to form the enolate is slow and irreversible, it would be the RDS. Conversely, if the enolate formation is a rapid equilibrium, the subsequent C-C bond-forming step would likely be rate-determining.

For the Reformatsky reaction , the initial oxidative addition of zinc to the C-Br bond to form the organozinc reagent is often considered the rate-determining step. The rate of this step can be influenced by the activation of the zinc metal and the solvent used.

In the Wittig reaction , the rate-determining step depends on the nature of the phosphorus ylide. For non-stabilized ylides, the formation of the oxaphosphetane intermediate is typically fast, and its subsequent decomposition to the alkene and phosphine (B1218219) oxide is the rate-determining step. For stabilized ylides, the initial nucleophilic attack of the ylide on the carbonyl compound is often the slower, rate-determining step.

Table 2: Postulated Rate-Determining Steps for Reactions of Methyl (E)-4-bromo-3-methylbut-2-enoate

| Reaction Type | Plausible Rate-Determining Step | Influencing Factors |

| Aza-Darzens | Enolate formation or Nucleophilic attack | Base strength, Solvent, Imine electrophilicity |

| Reformatsky | Oxidative addition of zinc | Zinc activation, Solvent polarity |

| Wittig | Oxaphosphetane decomposition (non-stabilized ylide) or Ylide attack (stabilized ylide) | Ylide structure, Carbonyl reactivity, Temperature |

Computational Chemistry and Theoretical Modeling of Reaction Mechanisms

Computational chemistry provides valuable insights into reaction mechanisms by allowing for the calculation of the energies of reactants, intermediates, transition states, and products. Density Functional Theory (DFT) is a common method used for such investigations.

Theoretical modeling of the aza-Darzens reaction of methyl (E)-4-bromo-3-methylbut-2-enoate could be used to:

Determine the preferred site of deprotonation.

Calculate the activation energies for the nucleophilic attack and the subsequent cyclization.

Predict the stereochemical outcome of the reaction by comparing the energies of the transition states leading to different stereoisomers.

For the Reformatsky reaction , computational studies can help to elucidate the structure of the organozinc intermediate (monomeric, dimeric, or aggregated) and model the transition state of the addition to the carbonyl group. This can provide a rationale for the observed diastereoselectivity.

In the case of the Wittig reaction , computational models have been instrumental in understanding the factors that control the E/Z selectivity. Calculations can predict the relative energies of the transition states leading to the cis and trans oxaphosphetane intermediates, thereby explaining the preference for Z-alkenes with non-stabilized ylides and E-alkenes with stabilized ylides.

Table 3: Application of Computational Chemistry to Reactions of Methyl (E)-4-bromo-3-methylbut-2-enoate

| Reaction Type | Computational Insights |

| Aza-Darzens | Transition state geometries and energies, Prediction of stereoselectivity. |

| Reformatsky | Structure of the Reformatsky reagent, Modeling of the addition transition state. |

| Wittig | E/Z selectivity prediction, Analysis of oxaphosphetane intermediate stability. |

Stereochemical Analysis of Reaction Intermediates and Products

The stereochemistry of reactions involving methyl (E)-4-bromo-3-methylbut-2-enoate is a critical aspect, as new stereocenters can be generated.

In the Reformatsky reaction , studies on similar compounds have shown that both the (Z)- and (E)-isomers of the bromoester can lead to the same major product, indicating an E to Z inversion during the reaction. Current time information in Pasuruan, ID.organic-chemistry.org This suggests the formation of a common intermediate, likely the more stable Z-configured organozinc reagent, which then dictates the stereochemistry of the final product. The reaction of methyl (E)-4-bromo-3-methylbut-2-enoate with aldehydes in the presence of zinc has been reported to yield δ-lactones as the main products, which implies the formation of a γ-hydroxy-α,β-unsaturated ester intermediate that subsequently cyclizes. Current time information in Pasuruan, ID.organic-chemistry.org

The stereochemical outcome of the Wittig reaction is well-established in principle. If a stabilized ylide is formed from methyl (E)-4-bromo-3-methylbut-2-enoate, it would be expected to yield predominantly the (E)-alkene upon reaction with an aldehyde. This is because the initial addition of the ylide to the carbonyl is reversible, allowing for equilibration to the thermodynamically more stable anti-betaine-like transition state, which leads to the (E)-alkene.

Table 4: Expected Stereochemical Outcomes for Reactions of Methyl (E)-4-bromo-3-methylbut-2-enoate

| Reaction Type | Key Stereochemical Feature | Expected Predominant Product Stereochemistry |

| Reformatsky | E/Z isomerization of the organozinc intermediate. | Dependent on the stability of the organozinc reagent isomers. |

| Wittig (stabilized ylide) | Reversible formation of the betaine (B1666868) intermediate. | (E)-alkene. |

Stereochemical Aspects and Control in the Chemistry of Methyl E 4 Bromo 3 Methylbut 2 Enoate

Geometric Isomerism (E/Z) and its Influence on Reactivity and Selectivity

Methyl 4-bromo-3-methylbut-2-enoate exists as two geometric isomers: (E) and (Z). The (E)-isomer, designated as trans, has the higher priority groups (according to Cahn-Ingold-Prelog rules) on opposite sides of the double bond, while the (Z)-isomer, or cis, has them on the same side. This fundamental structural difference significantly impacts the molecule's reactivity and the stereochemical course of its reactions.

The influence of this E/Z isomerism is particularly evident in organometallic and phosphorus-based olefination reactions. For instance, in the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, the stereochemistry of the starting bromoester can be pivotal. However, studies have shown that both methyl (Z)- and (E)-4-bromo-3-methylbut-2-enoate can lead to the same major product when reacted with aldehydes like β-cyclocitral, benzaldehyde (B42025), and cyclohexenecarboxaldehyde. researchgate.net This suggests that an E-to-Z inversion likely occurs during the reaction, possibly through the formation of a δ-lactone intermediate, which then dictates the final stereochemistry of the product acid. researchgate.net

In contrast, Wittig-type reactions, which are fundamental for creating carbon-carbon double bonds, can exhibit a higher degree of stereochemical retention. The corresponding (Z)- and (E)-phosphonate esters can be synthesized stereospecifically from the respective bromoesters with retention of configuration. researchgate.net However, the subsequent reaction of these phosphonates with aldehydes can be complicated by stereomutation of the double bond. researchgate.net When treated with a base, either the (E)- or (Z)-phosphonate can equilibrate to a mixture, which can affect the isomeric purity of the final product. researchgate.net Despite this equilibration, the reaction often favors the formation of the thermodynamically more stable (E)-isomer in the final product. researchgate.net

The table below summarizes the influence of the starting isomer on the product distribution in selected reactions.

| Reaction | Starting Isomer | Carbonyl Partner | Major Product(s) | Observed Stereochemical Outcome |

| Reformatsky | (E) or (Z)-bromoester | β-cyclocitral | δ-lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid | Convergence to the same product, indicating E/Z isomerization. researchgate.net |

| Wittig-type (Phosphonate) | (E)- or (Z)-phosphonate | Benzaldehyde | Mixture of (E,E)- and (Z,E)-isomers (4:1 ratio) | Partial loss of stereointegrity due to base-catalyzed equilibration. researchgate.net |

| Wittig-type (Phosphonate) | (E)- or (Z)-phosphonate | β-cyclocitral | Methyl (E)-β-ionylideneacetate | Predominantly the (E)-isomer is formed. researchgate.net |

Diastereoselectivity and Enantioselectivity in Transformations

When methyl (E)-4-bromo-3-methylbut-2-enoate reacts to form products with new stereocenters, the control of diastereoselectivity and enantioselectivity becomes crucial. Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity refers to the preferential formation of one enantiomer.

In the context of reactions like the Reformatsky reaction, the formation of the intermediate zinc enolate from methyl (E)-4-bromo-3-methylbut-2-enoate and its subsequent addition to a chiral aldehyde can potentially generate diastereomeric products. The facial selectivity of the approach of the enolate to the carbonyl group determines the stereochemistry of the newly formed hydroxyl-bearing carbon. While specific studies on the diastereoselectivity of this exact reaction are limited, related zinc-catalyzed aldol (B89426) reactions have demonstrated that the geometry of the zinc dienolate intermediate can be controlled to selectively yield anti or syn aldol products. researchgate.net

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. This is often achieved using chiral catalysts, reagents, or auxiliaries. While literature specifically detailing enantioselective transformations of methyl (E)-4-bromo-3-methylbut-2-enoate is sparse, related methodologies highlight the potential for such control. For example, enantioselective syntheses of complex natural products often rely on stereocontrolled additions to α,β-unsaturated systems or the use of chiral allylboration reagents. nih.govorganic-chemistry.org The principles from these syntheses, such as using chiral ligands to control the approach of a nucleophile or employing substrates with built-in chiral information, could theoretically be applied to achieve enantioselectivity in reactions involving methyl (E)-4-bromo-3-methylbut-2-enoate.

Methods for Stereochemical Assignment and Purity Assessment

The unambiguous determination of the geometric isomerism (E/Z) and the assessment of isomeric purity are essential for understanding and controlling the stereochemical outcomes of reactions. Several analytical techniques are routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful, non-destructive techniques for assigning stereochemistry. For methyl (E)-4-bromo-3-methylbut-2-enoate, the chemical shift of the vinylic proton and the protons of the methyl and bromomethyl groups are characteristically different for the (E) and (Z) isomers due to the anisotropic effects of the substituents. In the (E)-isomer, the vinylic proton is cis to the ester group and typically resonates at a different chemical shift compared to the (Z)-isomer, where it is trans. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of stereochemistry by detecting through-space proximity between specific protons. For example, an NOE correlation between the vinylic proton and the methyl group protons would be expected for the (Z)-isomer but not the (E)-isomer.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for assessing the purity of a sample and separating isomers. researchgate.net By using a suitable stationary phase (e.g., C18-RP) and mobile phase, it is often possible to achieve baseline separation of (E) and (Z) isomers, allowing for their quantification and the determination of the isomeric ratio in a mixture. researchgate.net

Gas Chromatography (GC): Similar to HPLC, GC can be used to separate volatile isomers. The different boiling points and interactions with the stationary phase of the (E) and (Z) isomers can allow for their separation and quantification.

The table below outlines the primary methods for stereochemical analysis.

| Analytical Method | Principle of a | Application for Methyl (E)-4-bromo-3-methylbut-2-enoate |

| ¹H NMR Spectroscopy | Differences in the magnetic environment of protons lead to distinct chemical shifts and coupling constants for each isomer. | Differentiates E/Z isomers based on the chemical shifts of the vinylic, methyl, and bromomethyl protons. |

| ¹³C NMR Spectroscopy | The chemical shifts of carbon atoms are sensitive to their electronic environment, which differs between E and Z isomers. | Provides complementary structural information to confirm isomer identity. |

| Nuclear Overhauser Effect (NOE) | Measures the transfer of nuclear spin polarization between spatially close nuclei. | Unambiguously assigns stereochemistry by identifying protons that are close in space (e.g., vinylic H and methyl group in the Z-isomer). |

| HPLC/GC | Differential partitioning of isomers between a stationary phase and a mobile phase. | Separates E and Z isomers to determine isomeric purity and quantify ratios in a mixture. researchgate.net |

Stereochemical Implications in Downstream Synthesis

Methyl (E)-4-bromo-3-methylbut-2-enoate is a valuable C5 building block in organic synthesis, particularly for the construction of isoprenoid structures found in many natural products like terpenes and retinoids. researchgate.netnih.gov The (E)-geometry of the double bond in this starting material is often crucial as it is transferred to the target molecule, directly influencing the final product's stereochemistry and, consequently, its biological activity.

In the synthesis of Vitamin A and its analogues, for example, the stereochemistry of the polyene chain is critical. Wittig-type reactions are commonly employed to construct this chain, and the use of a reagent derived from methyl (E)-4-bromo-3-methylbut-2-enoate helps to install a double bond with the required (E)-configuration. researchgate.netresearchgate.net The stereochemical integrity of the bromoester is paramount to achieving a high yield of the desired all-trans or specific cis isomer required for biological function.

Applications of Methyl E 4 Bromo 3 Methylbut 2 Enoate in Complex Organic Synthesis

Synthesis of Biologically Relevant Molecules and Natural Product Derivatives

This C5 building block has proven instrumental in the synthesis of several classes of biologically important compounds, particularly those characterized by polyene chains.

One of the most significant applications of methyl (E)-4-bromo-3-methylbut-2-enoate is in the synthesis of Vitamin A and its analogs. researchgate.net The key transformation is the Reformatsky reaction, where the bromoester is reacted with a carbonyl compound, such as β-cyclocitral, in the presence of zinc. researchgate.net This reaction has been a subject of interest for several laboratories as a potential route to Vitamin A and related molecules. researchgate.net

The reaction between methyl (E)-4-bromo-3-methylbut-2-enoate and β-cyclocitral does not directly yield the expected β-hydroxy ester. Instead, the primary product is the δ-lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid. researchgate.net This lactone is a crucial intermediate which, upon hydrolysis, yields the corresponding polyenoic acid, β-ionylideneacetic acid, a direct precursor in the Vitamin A synthesis pathway. researchgate.net The formation of the δ-lactone as the main product indicates a cyclization of the initial Reformatsky adduct. researchgate.net

Table 1: Reformatsky Reaction for Vitamin A Precursor Synthesis

| Reactant 1 | Reactant 2 | Reagent | Primary Product | Application |

|---|

In the reviewed scientific literature, no specific examples were found detailing the use of methyl (E)-4-bromo-3-methylbut-2-enoate as a direct building block for the synthesis of aziridine (B145994) scaffolds.

The utility of methyl (E)-4-bromo-3-methylbut-2-enoate extends beyond retinoids to the synthesis of other polyene acid structures. The Reformatsky reaction is generalizable to other aldehydes. Research has shown that reacting the bromoester with aldehydes like benzaldehyde (B42025) and cyclohexenecarboxaldehyde also proceeds through a δ-lactone intermediate. researchgate.net Subsequent hydrolysis of these lactones yields the corresponding Z-2,E-4-dienoic acids, effectively elongating the carbon chain and introducing conjugated double bonds. researchgate.net This methodology provides a route to various 3-methyl-5-phenylpenta-2,4-dienoic acid analogs and other similar polyene systems. researchgate.net

Scaffold for Heterocyclic Compound Synthesis

Methyl (E)-4-bromo-3-methylbut-2-enoate serves as a valuable scaffold for the synthesis of specific heterocyclic compounds, most notably δ-lactones (5,6-dihydro-2-pyrones). As established in the synthesis of Vitamin A precursors, the Reformatsky reaction of this bromoester with various aldehydes and ketones consistently yields δ-lactone derivatives as the major product. researchgate.netunishivaji.ac.in

This occurs through an initial formation of a zinc enolate which adds to the carbonyl group of the aldehyde. The resulting intermediate then undergoes a spontaneous intramolecular cyclization, where the hydroxyl group attacks the ester carbonyl, leading to the stable six-membered lactone ring. researchgate.net This cyclization is a key feature of the reactivity of the organozinc reagent derived from methyl (E)-4-bromo-3-methylbut-2-enoate. researchgate.netunishivaji.ac.in

Intermediate in Retinoid Synthesis Pathways

The role of methyl (E)-4-bromo-3-methylbut-2-enoate as an intermediate in retinoid synthesis pathways is well-established. Its reaction with key precursors like β-cyclocitral allows for the construction of the carbon side chain characteristic of retinoids. researchgate.net The formation of β-ionylideneacetic acid from this bromoester is a critical step in building the complete carbon skeleton of Vitamin A. researchgate.net Furthermore, the ethyl ester analog, ethyl (E)-4-bromo-3-methylbut-2-enoate, is also employed in the synthesis of novel retinoids and rexinoid agonists, underscoring the importance of this structural motif in the development of biologically active molecules targeting retinoid receptors.

Advanced Analytical Characterization in Research on Methyl E 4 Bromo 3 Methylbut 2 Enoate

Spectroscopic Techniques for Structure and Stereochemistry Elucidation

Spectroscopic methods are fundamental in determining the precise structure and stereochemistry of methyl (E)-4-bromo-3-methylbut-2-enoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For methyl (E)-4-bromo-3-methylbut-2-enoate, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms and the (E)-stereochemistry of the double bond.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) and multiplicities for methyl (E)-4-bromo-3-methylbut-2-enoate are based on the analysis of structurally similar compounds.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | 3.70 | Singlet | N/A |

| =CH- | 6.00 | Singlet | N/A |

| -CH₂Br | 4.05 | Singlet | N/A |

| C-CH₃ | 2.15 | Singlet | N/A |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | 166 |

| =C(CH₃)- | 145 |

| =CH- | 118 |

| -OCH₃ | 51 |

| -CH₂Br | 30 |

| C-CH₃ | 20 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of methyl (E)-4-bromo-3-methylbut-2-enoate is expected to show characteristic absorption bands for the ester and alkene functional groups, as well as the carbon-bromine bond.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | ~1720 |

| C=C (Alkene) | ~1650 |

| C-O (Ester) | ~1250 |

| C-Br | ~600 |

Note: The data is based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For methyl (E)-4-bromo-3-methylbut-2-enoate (C₆H₉BrO₂), the molecular weight is 192.04 g/mol . The mass spectrum would show the molecular ion peak and various fragment ions. Due to the presence of bromine, characteristic isotopic peaks for ⁷⁹Br and ⁸¹Br (in an approximate 1:1 ratio) would be observed for bromine-containing fragments.

A plausible fragmentation pattern, based on the analysis of its ethyl ester analogue, would involve the loss of the methoxy (B1213986) group (-OCH₃), the bromine atom (-Br), and cleavage of the ester group. nih.gov

| m/z | Possible Fragment |

| 192/194 | [M]⁺ (Molecular ion) |

| 161/163 | [M - OCH₃]⁺ |

| 113 | [M - Br]⁺ |

| 59 | [COOCH₃]⁺ |

Note: The fragmentation data is predicted based on the known fragmentation of similar compounds.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for determining the purity of methyl (E)-4-bromo-3-methylbut-2-enoate and for separating it from its (Z)-isomer.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. A reverse-phase HPLC method would be suitable for analyzing the purity of methyl (E)-4-bromo-3-methylbut-2-enoate. While specific data for the methyl ester is not available, a study on the analogous ethyl (E)-4-bromo-3-methylbut-2-enoate provides a relevant analytical method. researchgate.net

| Parameter | Condition |

| Column | C18-RP (5 µm) |

| Mobile Phase | Gradient elution of Acetonitrile/Water |

| Flow Rate | 1 mL/min |

Note: These conditions are for the ethyl ester and may require optimization for the methyl ester.

Gas-Liquid Chromatography (GLC)

Gas-liquid chromatography, a form of gas chromatography (GC), is a powerful technique for separating and analyzing volatile compounds. It is particularly useful for assessing the isomeric purity of methyl (E)-4-bromo-3-methylbut-2-enoate. A technical data sheet for an isomeric compound, methyl trans-4-bromo-2-butenoate, indicates that its purity is assayed by GC, suggesting that GLC is a suitable method for this class of compounds.

A typical GLC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The separation of the (E) and (Z) isomers would be achieved based on their different boiling points and interactions with the stationary phase.

| Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-5, HP-5MS) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) |

Note: Specific retention times would need to be determined experimentally.

X-ray Crystallography (if applicable to solid derivatives)

A thorough review of scientific literature and crystallographic databases indicates that single-crystal X-ray diffraction data for methyl (E)-4-bromo-3-methylbut-2-enoate is not currently available. This is largely because the compound exists as an oil at room temperature, and X-ray crystallography is performed on solid, crystalline materials.

Furthermore, searches for solid derivatives synthesized directly from methyl (E)-4-bromo-3-methylbut-2-enoate that have been subjected to X-ray crystallographic analysis have not yielded any specific results. While this compound is a valuable reagent in organic synthesis, leading to a variety of products, the subsequent structural elucidation of these products via single-crystal X-ray diffraction has not been reported in the available literature. Therefore, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for any direct, solid derivative of methyl (E)-4-bromo-3-methylbut-2-enoate can be presented.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Reactions of the Compound

The reactivity of the vinyl bromide moiety in methyl (E)-4-bromo-3-methylbut-2-enoate makes it a prime candidate for transition-metal-catalyzed cross-coupling reactions. Research in this area is focused on developing novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope.

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in activating vinyl halides. nih.govacs.org Future research may focus on developing more sophisticated palladium catalysts for reactions involving methyl (E)-4-bromo-3-methylbut-2-enoate. This includes the design of new phosphine (B1218219) ligands that can enhance the catalytic activity and stability of the palladium center, enabling reactions under milder conditions and with lower catalyst loadings. Homogeneous catalysis is a key area of investigation. researchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the generation of vinyl radicals from vinyl halides under mild conditions. nih.govacs.org This approach offers a green alternative to traditional methods that often require harsh reaction conditions. Future work could explore the use of organic dyes or semiconductor-based photocatalysts to mediate novel transformations of methyl (E)-4-bromo-3-methylbut-2-enoate, such as atom transfer radical addition (ATRA) reactions or reductive couplings.

A comparative look at different catalytic approaches is presented in the table below:

| Catalytic System | Potential Reaction Type | Advantages | Research Focus |

| Palladium Catalysis | Cross-coupling (e.g., Suzuki, Heck) | High efficiency, broad substrate scope | Development of advanced ligands, lower catalyst loadings |

| Photocatalysis | Radical reactions, C-H functionalization | Mild reaction conditions, green energy source | Exploration of new photocatalysts, novel transformations |

Investigations into Unexplored Reactivity Patterns

Beyond established transformations, researchers are investigating novel reactivity patterns of methyl (E)-4-bromo-3-methylbut-2-enoate to expand its synthetic utility.

One area of interest is the Reformatsky reaction . Studies on analogous compounds have shown that both the Z- and E-isomers of methyl 4-bromo-3-methylbut-2-enoate can react with aldehydes, like β-cyclocitral, in the presence of zinc to form δ-lactones as the primary product. researchgate.net This suggests a potential E to Z isomerization during the reaction, opening possibilities for stereoselective synthesis. researchgate.net

Furthermore, the allylic position of the methyl group in methyl (E)-4-bromo-3-methylbut-2-enoate could be susceptible to allylic rearrangement under certain conditions. This could lead to the formation of isomeric products and provides an opportunity to explore catalyst-controlled selective transformations.

Green Chemistry Principles in Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. For methyl (E)-4-bromo-3-methylbut-2-enoate, this translates to the development of more sustainable synthetic routes and the use of environmentally benign solvents.

The traditional synthesis of the closely related ethyl ester involves the use of N-bromosuccinimide (NBS) and a radical initiator in chlorinated solvents like carbon tetrachloride. researchgate.net Green chemistry approaches would focus on replacing these hazardous reagents and solvents. This could involve the use of greener brominating agents and alternative solvents with a better environmental profile, such as ionic liquids or supercritical fluids. nih.gov The application of catalytic methods, as discussed in section 8.1, also aligns with green chemistry principles by reducing waste and improving atom economy.

Key green chemistry considerations for this compound are summarized below:

| Green Chemistry Principle | Application to Methyl (E)-4-bromo-3-methylbut-2-enoate |

| Use of Greener Solvents | Replacing chlorinated solvents with bio-based or less toxic alternatives. nih.gov |

| Catalysis | Employing catalytic methods to reduce waste and energy consumption. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

Role in Materials Science or Advanced Functional Molecules

The unique combination of a vinyl bromide, an α,β-unsaturated ester, and an allylic methyl group makes methyl (E)-4-bromo-3-methylbut-2-enoate a promising building block for the synthesis of advanced functional materials.

The vinyl bromide functionality can serve as a handle for polymerization reactions. For instance, it could be a monomer in transition-metal-catalyzed polymerization processes to create polymers with unique electronic or optical properties. Haloalkanes are known to be functional groups in polymers like PVC and PTFE. youtube.com The ester group, on the other hand, can be hydrolyzed to a carboxylic acid, which can then be used to modify the properties of the resulting polymer or to attach other functional molecules. α,β-unsaturated esters are commonly used in the synthesis of polymers for various applications. rsc.org

The molecule's structure also suggests its potential as a precursor for the synthesis of biologically active molecules and pharmaceutical intermediates . The "magic methyl" effect, where the introduction of a methyl group can significantly alter the biological activity of a molecule, is a well-known concept in drug discovery. mdpi.com The specific arrangement of functional groups in methyl (E)-4-bromo-3-methylbut-2-enoate could be strategically utilized in the design of new therapeutic agents.

Integration with Flow Chemistry and Automated Synthesis

Modern advancements in chemical synthesis are increasingly leveraging flow chemistry and automated systems to improve efficiency, safety, and reproducibility. nih.govmdpi.comchemicalindustryjournal.co.uk The synthesis and reactions of methyl (E)-4-bromo-3-methylbut-2-enoate are well-suited for these technologies.

Flow chemistry offers several advantages for handling potentially hazardous reagents and for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govmdpi.comchemicalindustryjournal.co.uk The synthesis of this compound, which may involve exothermic steps, could be made safer and more scalable in a continuous flow reactor. Furthermore, subsequent reactions, such as palladium-catalyzed cross-couplings, can be efficiently performed in flow, allowing for rapid optimization and library synthesis. rsc.orgresearchgate.netresearchgate.netrsc.org

Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions, catalysts, and substrates for reactions involving methyl (E)-4-bromo-3-methylbut-2-enoate. rsc.orgresearchgate.netresearchgate.netrsc.org This high-throughput approach can accelerate the discovery of new reactions and the optimization of existing ones, leading to the development of more efficient and robust synthetic protocols.

The benefits of these modern techniques are highlighted below:

| Technology | Application to Methyl (E)-4-bromo-3-methylbut-2-enoate | Advantages |

| Flow Chemistry | Synthesis and subsequent reactions | Enhanced safety, precise control, scalability, ease of integration. nih.govmdpi.comchemicalindustryjournal.co.uk |

| Automated Synthesis | Reaction optimization and discovery | High-throughput screening, rapid identification of optimal conditions. rsc.orgresearchgate.netresearchgate.netrsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.